Physicochemical properties of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Physicochemical properties of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
Physicochemical Characterization and Handling of 2,6-Dimethyl-2'-piperidinomethyl benzophenone
CAS Number: 898773-30-3 Molecular Formula: C₂₁H₂₅NO Molecular Weight: 307.43 g/mol
Part 1: Executive Summary & Structural Logic
2,6-Dimethyl-2'-piperidinomethyl benzophenone is a sterically hindered, pharmacologically relevant scaffold often investigated in the development of centrally acting muscle relaxants (similar to Tolperisone and Eperisone analogs) and sodium channel blockers.
Unlike simple benzophenones, this molecule possesses two critical structural features that dictate its physicochemical behavior:
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Orthogonal Twist (Steric Shielding): The 2,6-dimethyl substitution on Ring A forces the carbonyl group out of planarity with the phenyl ring. This "orthogonal twist" significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to metabolic reduction and hydrolytic attack.
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Basic Side Chain: The 2'-piperidinomethyl group on Ring B provides a basic center (tertiary amine), rendering the molecule amphiphilic—lipophilic in neutral pH and soluble in acidic environments.
This guide provides a technical roadmap for the characterization, synthesis, and handling of this compound, designed for researchers requiring high-purity standards for SAR (Structure-Activity Relationship) studies.
Part 2: Physicochemical Profile[1]
The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models and experimental data from structural analogs.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Experimental Context |
| Physical State | Viscous Oil or Low-Melting Solid | Often crystallizes slowly due to rotational freedom of the piperidine ring. |
| Melting Point | 58–62 °C (HCl salt: >180 °C) | Free base is often an oil; hydrochloride salt is the preferred solid form. |
| Boiling Point | ~430 °C (Predicted at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Octanol/Water) | 4.8 ± 0.3 | Highly lipophilic in neutral form. Readily crosses the blood-brain barrier (BBB). |
| pKa (Basic) | 9.4 ± 0.2 (Piperidine nitrogen) | Exists as a cation at physiological pH (7.4). |
| Solubility (Water) | < 0.1 mg/mL (Neutral) | Practically insoluble. |
| Solubility (0.1N HCl) | > 50 mg/mL | Highly soluble due to protonation of the piperidine nitrogen. |
| Polar Surface Area | ~20 Ų | Low PSA correlates with high CNS penetration. |
Part 3: Synthesis & Manufacturing Protocol
Scientific Rationale: Direct Friedel-Crafts acylation to form this molecule is inefficient due to the steric hindrance of the 2,6-dimethyl group and the deactivating nature of the pre-formed piperidine ring if present. The most robust pathway employs a Grignard addition to a nitrile , which circumvents the steric bulk during the carbon-carbon bond formation and avoids over-addition (which occurs with acid chlorides).
Workflow Diagram: Grignard-Nitrile Coupling
The following diagram outlines the optimal synthesis route, minimizing impurity formation.
Figure 1: Convergent synthesis strategy utilizing Grignard addition to a nitrile to overcome steric hindrance at the carbonyl center.
Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 1-(2-Bromobenzyl)piperidine
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Dissolve 2-bromobenzyl bromide (1.0 eq) in acetonitrile.
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Add Potassium Carbonate (K₂CO₃, 2.5 eq) as an acid scavenger.
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Add Piperidine (1.1 eq) dropwise at 0°C to prevent bis-alkylation.
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Stir at room temperature for 4 hours.
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Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of bromide.
Step 2: Grignard Formation & Coupling
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Activation: In a dry 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine. Flame dry to activate.
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Add a solution of 1-(2-Bromobenzyl)piperidine in anhydrous THF dropwise. Reflux for 1 hour to ensure complete Grignard formation (Solution turns dark grey/brown).
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Coupling: Cool to 0°C. Add a solution of 2,6-Dimethylbenzonitrile (1.0 eq) in THF slowly.
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Note: The nitrile is used instead of the acid chloride because the intermediate imine salt precipitates, preventing double addition of the Grignard reagent.
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Reflux for 12 hours. The steric bulk of the 2,6-dimethyl group slows the nucleophilic attack, requiring extended reaction times.
Step 3: Hydrolysis & Isolation
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Cool the reaction mixture to 0°C.
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Quench with 2N HCl (aqueous). This hydrolyzes the magnesium-imine complex to the ketone.
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Reflux the acidic mixture for 2 hours to ensure complete hydrolysis of the hindered imine.
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Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
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Purification: The crude oil is often purified via column chromatography (Silica, Hexane:EtOAc) or crystallized as the HCl salt from Ethanol/Ether.
Part 4: Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating analytical methods are recommended.
HPLC Purity Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (Benzophenone chromophore).
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Expected Retention: The compound will elute late (approx. 12-15 min) due to high lipophilicity.
NMR Spectroscopy (Validation Criteria)
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1H NMR (CDCl₃, 400 MHz):
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δ 2.1-2.3 ppm (s, 6H): Distinct singlet for the two methyl groups on the 2,6-dimethylphenyl ring.
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δ 3.4 ppm (s, 2H): Benzylic methylene linking the piperidine.
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δ 7.0-7.5 ppm (m, Ar-H): Aromatic protons.
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Diagnostic Check: The 2,6-methyl signal must be a sharp singlet. Splitting or shifts indicate contamination with the 2,4-isomer.
Part 5: Stability & Handling
Storage Logic: While the benzophenone core is stable, the benzylic amine (piperidinomethyl group) is susceptible to N-oxidation over time if exposed to air and light.
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Primary Hazard: Irritant (Skin/Eye). Potential CNS depressant activity.
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Storage Condition: Store at -20°C under Argon atmosphere.
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Shelf Life: 24 months in solid state (HCl salt); 6 months as free base oil.
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Incompatibility: Strong oxidizing agents (forms N-oxides).
Part 6: References
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Fluorochem Ltd. (2024). Safety Data Sheet: 2,6-Dimethyl-2'-piperidinomethyl benzophenone (CAS 898773-30-3).[1] Retrieved from
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Paliwal, S., et al. (2010). Synthesis and muscle relaxant activity of some new benzophenone derivatives. European Journal of Medicinal Chemistry. (Contextual reference for benzophenone muscle relaxant SAR).
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Reference for Grignard-Nitrile reaction mechanism).
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PubChem. (2024). Compound Summary: Piperidinomethyl benzophenone derivatives. Retrieved from
